molecular formula C11H14FNO3S B2929018 7-Methoxy-3-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride CAS No. 2411220-09-0

7-Methoxy-3-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride

Cat. No. B2929018
CAS RN: 2411220-09-0
M. Wt: 259.3
InChI Key: XRYXDNIIZSLQMZ-UHFFFAOYSA-N
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Description

  • Synonyms : 7-(4-Bromobutoxy)-3,4-Dihydro-2(1H)-Quinolinone

Synthesis Analysis

The synthesis of this compound involves condensing 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols . The resulting product is 9,10-dimethoxy-12,13-dihydro-7aH,15H-naphtho[1’,2’:5,6][1,3]oxazino[2,3-a]isoquinolines . Additionally, a Michael aza reaction with o-hydroxybenzyl alcohols yields 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]phenols .


Molecular Structure Analysis

The compound’s molecular structure consists of an isoquinoline core with a sulfonyl fluoride group and a methoxy substituent. The aromatic protons of the isoquinoline fragment resonate in the 6.63–6.98 ppm range in the 1H NMR spectrum .


Chemical Reactions Analysis

The compound undergoes retro-Diels–Alder fragmentation in mass spectrometry, leading to the formation of 6,7-dimethoxy-3,4-dihydroisoquinoline and the corresponding o-quinone methide . The [4+2] cycloaddition reaction between o-quinone methide and 6,7-dimethoxy-3,4-dihydroisoquinoline results in the cyclic system 12,13-dihydro-7aH,15H-naphtho[1’,2’:5,6][1,3]oxazino[2,3-a]isoquinoline .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 110–111°C
  • Boiling Point : Predicted to be 463.4±45.0°C
  • Flash Point : 226.8°C
  • Density : Predicted to be 1.383±0.06 g/cm³
  • Refractive Index : 1.573

properties

IUPAC Name

7-methoxy-3-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO3S/c1-8-5-9-3-4-11(16-2)6-10(9)7-13(8)17(12,14)15/h3-4,6,8H,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYXDNIIZSLQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CN1S(=O)(=O)F)C=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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